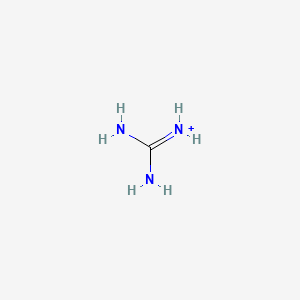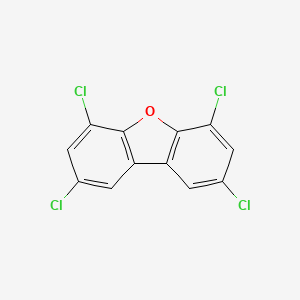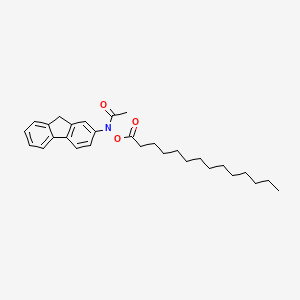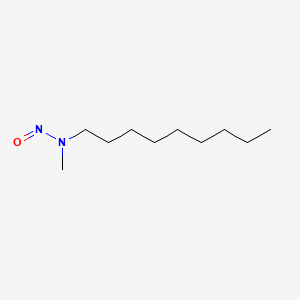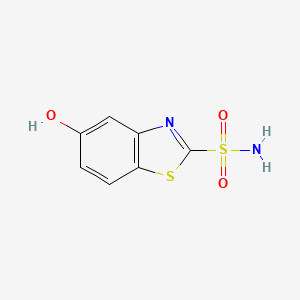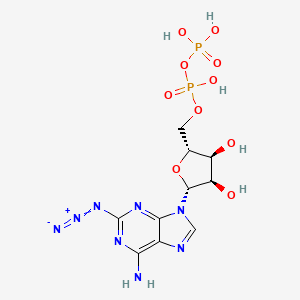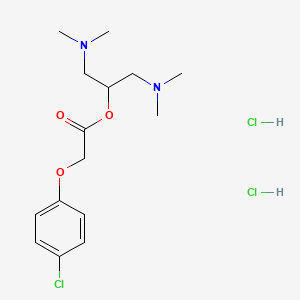
インジゴトリスルホン酸カリウム
説明
Potassium indigotrisulfonate, a derivative of indigo dye, is a water-soluble salt that has been explored for its potential in various applications, including as a dye and in environmental remediation processes. Its relevance spans across fields due to its chemical stability and unique properties.
Synthesis Analysis
The synthesis of indigo derivatives, including potassium indigotrisulfonate-like compounds, often involves catalyzed reactions. For instance, Rh(II)-catalyzed denitrogenative reactions have been employed for constructing indigoid structures, demonstrating the synthesis's complexity and the precision required in obtaining specific derivatives (Pal, Shukla, & Volla, 2017).
Molecular Structure Analysis
The molecular structure of potassium indigotrisulfonate and its derivatives often involves complex arrangements, as indicated by studies on related compounds. These structures are pivotal in determining the compound's reactivity and properties. For example, the structural characterization of lanthanide-potassium frameworks with sulfonate-carboxylate ligands showcases the intricacy and potential functionality of such compounds (Zhou et al., 2016).
Chemical Reactions and Properties
Potassium indigotrisulfonate undergoes various chemical reactions, including degradation under advanced oxidation processes. Studies have shown that compounds like potassium indigo tetrasulfonate can be almost completely degraded by ozonation and photocatalytic oxidation, indicating the potential for environmental applications (Camargo et al., 2014). These reactions highlight the compound's reactivity and the possibility of its conversion into less harmful products.
科学的研究の応用
オゾン捕捉試薬
インジゴトリスルホン酸カリウム: は、オゾンと急速に反応する能力があるため、オゾン捕捉試薬として使用されます。 この用途は、正確な測定が求められる大気オゾンに関する研究において重要です {svg_1}.
大気オゾンの比色法
この化合物は、大気オゾンを測定するための比色法で使用されてきました。 これは、環境モニタリングと研究に不可欠なオゾン濃度の視覚的評価を伴います {svg_2}.
残留水性オゾンの測定
水処理と研究では、インジゴトリスルホン酸カリウムは、ガス拡散フローインジェクション分析による残留水性オゾンの測定に使用されます。 これは、オゾンベースの滅菌プロセスの有効性を判断するのに役立ちます {svg_3}.
水中のオゾン濃度の測定
この化合物は、水サンプル中のオゾン濃度の測定にも適用されます。 これは、環境化学と汚染制御の研究において特に重要です {svg_4}.
診断アッセイ製造
さまざまな化学物質との特定の相互作用により、インジゴトリスルホン酸カリウムは、診断アッセイの製造に使用されます。 これらのアッセイは、臨床研究と医療診断に不可欠です {svg_5}.
血液学と組織学
血液学と組織学の分野では、インジゴトリスルホン酸カリウムは、さまざまな染色と分析技術に使用されます。 その特性は、詳細な組織分析と血球検査に適しています {svg_6}.
Safety and Hazards
When handling Potassium indigotrisulfonate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
tripotassium;3-hydroxy-2-(3-oxo-5-sulfonatoindol-2-yl)-1H-indole-5,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O11S3.3K/c19-15-8-3-6(30(21,22)23)1-2-10(8)17-13(15)14-16(20)9-4-7(31(24,25)26)5-11(12(9)18-14)32(27,28)29;;;/h1-5,18,20H,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANKRXMWIUVRAN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=N2)C3=C(C4=C(N3)C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7K3N2O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951271 | |
| Record name | Tripotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5,7-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28606-01-1, 67627-18-3 | |
| Record name | Tripotassium 3,3'-dioxo-(:2,2'-biindoline)trisulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028606011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripotassium indigo-5,5',7'-trisulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067627183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5,7-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripotassium 3,3'-dioxo-[Δ2,2'-biindoline]trisulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPOTASSIUM INDIGO-5,5',7'-TRISULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZA8N0ABT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Potassium indigotrisulfonate used as a model compound in ozone studies?
A1: Potassium indigotrisulfonate (PITS) reacts rapidly and stoichiometrically with ozone, making it an ideal indicator for ozone presence and concentration. [, , ] Its color change upon reaction allows for easy visual and spectrophotometric monitoring of ozone levels.
Q2: How is Potassium indigotrisulfonate used to evaluate the performance of electrochemical oxidation systems?
A2: PITS serves as a model pollutant in electrochemical oxidation studies due to its well-defined degradation pathway. [, ] Researchers can assess the efficiency of different electrode materials and operating conditions by monitoring PITS degradation kinetics and energy consumption. For instance, one study used PITS to evaluate a boron-doped diamond anode for treating landfill leachate, observing complete PITS elimination at specific current intensities. [] Another study demonstrated the efficacy of a novel 3D electrolytic cell reactor by successfully oxidizing PITS with significantly lower energy consumption compared to conventional ozone generators. []
Q3: Can Potassium indigotrisulfonate be used to study air-liquid interface exposure systems?
A3: Yes, PITS can help evaluate the performance of air-liquid interface (ALI) exposure systems designed for cell-based toxicity studies. [] Its sensitivity to ozone allows researchers to verify ozone delivery and dosimetry within the ALI system. One study successfully utilized PITS to confirm accurate ozone dosing and demonstrated the system's ability to expose lung cells to controlled ozone concentrations. []
Q4: Does the size of the surface dielectric barrier discharge (S-DBD) device affect the degradation of Potassium indigotrisulfonate?
A4: Research suggests that the size of S-DBD devices, specifically the diameter of the annular electrodes, can influence PITS degradation efficiency. [] While local plasma properties might remain consistent, electrohydrodynamic (EHD) forces generated in devices with specific diameters (~30 mm) were found to enhance reactive species transport, leading to a three-fold increase in PITS degradation efficacy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(2,4-dichlorophenoxy)methyl]-N-[1-[(2-fluorophenyl)methyl]-3-pyrazolyl]-2-furancarboxamide](/img/structure/B1211016.png)

